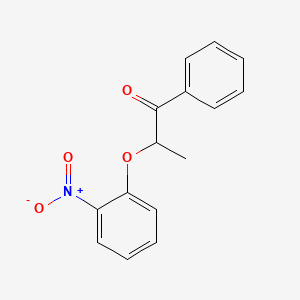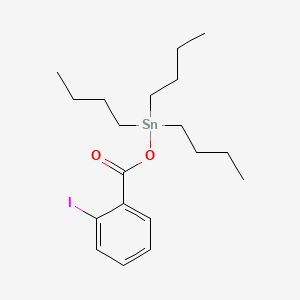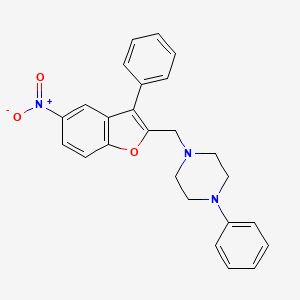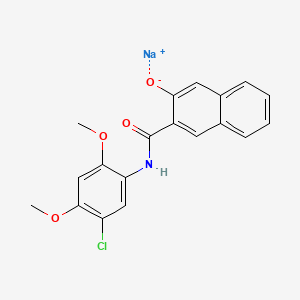
N,N'-Bis(ethoxymethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(ethoxymethyl)thiourea: is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N,N’-Bis(ethoxymethyl)thiourea involves the condensation of ethoxymethylamine with thiophosgene. This reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: Industrial production of N,N’-Bis(ethoxymethyl)thiourea often employs large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: N,N’-Bis(ethoxymethyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: New thiourea derivatives with different substituents.
科学的研究の応用
Chemistry: N,N’-Bis(ethoxymethyl)thiourea is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other thiourea derivatives .
Biology and Medicine: This compound has shown potential in biological applications due to its ability to interact with various biomolecules. It has been studied for its antibacterial, antioxidant, and anticancer properties .
Industry: In the industrial sector, N,N’-Bis(ethoxymethyl)thiourea is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it suitable for use as a stabilizer and catalyst in various chemical processes .
作用機序
The mechanism by which N,N’-Bis(ethoxymethyl)thiourea exerts its effects involves its interaction with specific molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, altering their activity. The sulfur atom in the thiourea group can also participate in redox reactions, contributing to its antioxidant properties .
類似化合物との比較
Thiourea (SC(NH2)2): The parent compound of the thiourea family, used in various industrial and pharmaceutical applications.
N,N’-Dimethylthiourea: A derivative with two methyl groups, known for its use in organic synthesis and as a corrosion inhibitor.
N,N’-Diethylthiourea: Another derivative with two ethyl groups, used in the rubber industry as a vulcanization accelerator.
Uniqueness: N,N’-Bis(ethoxymethyl)thiourea is unique due to the presence of ethoxymethyl groups, which enhance its solubility and reactivity compared to other thiourea derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles .
特性
CAS番号 |
68777-50-4 |
|---|---|
分子式 |
C7H16N2O2S |
分子量 |
192.28 g/mol |
IUPAC名 |
1,3-bis(ethoxymethyl)thiourea |
InChI |
InChI=1S/C7H16N2O2S/c1-3-10-5-8-7(12)9-6-11-4-2/h3-6H2,1-2H3,(H2,8,9,12) |
InChIキー |
FYBYYTSETNWWNU-UHFFFAOYSA-N |
正規SMILES |
CCOCNC(=S)NCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



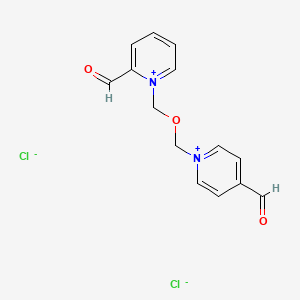
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
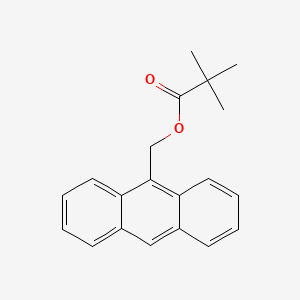
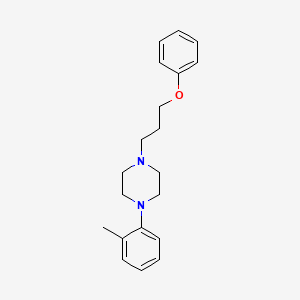
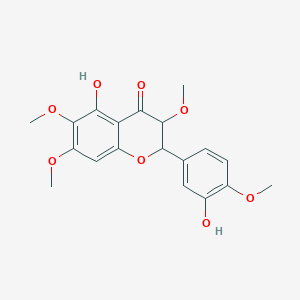
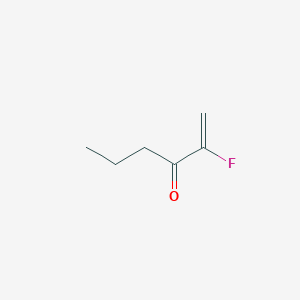
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
